molecular formula C19H18N4O3 B2892540 2-[1-(3-NITROBENZOYL)PIPERIDIN-4-YL]-1H-1,3-BENZODIAZOLE CAS No. 605628-03-3

2-[1-(3-NITROBENZOYL)PIPERIDIN-4-YL]-1H-1,3-BENZODIAZOLE

Cat. No.: B2892540
CAS No.: 605628-03-3
M. Wt: 350.378
InChI Key: ZUNIYISENUTOMN-UHFFFAOYSA-N
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Description

2-[1-(3-Nitrobenzoyl)piperidin-4-yl]-1H-1,3-benzodiazole (CAS 605628-03-3) is a synthetic small molecule featuring a benzimidazole core linked to a piperidine ring that is functionalized with a 3-nitrobenzoyl group. This specific structure places it within a class of compounds recognized for significant potential in pharmacological research, particularly as a scaffold for developing novel anti-inflammatory agents . The molecular framework of this compound is of high interest due to its structural similarity to documented bioactive molecules. Research on analogous 2-(piperidin-4-yl)-1H-benzo[d]imidazole derivatives has demonstrated potent inhibitory effects on the production of key inflammatory mediators, including nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α), in cellular models such as LPS-stimulated macrophages . Furthermore, related compounds have been shown to exert their effects by modulating the NF-κB signaling pathway, a central regulator of inflammation, by restoring the phosphorylation level of IκBα and regulating the protein expression of p65 NF-κB . The piperidine-benzimidazole core is also being investigated in other therapeutic contexts, such as the design of novel inhibitors targeting the NLRP3 inflammasome, a multiprotein complex implicated in a wide range of inflammatory diseases . With a molecular formula of C19H18N4O3 and a molecular weight of 350.37 g/mol, this compound is supplied for research purposes only . It is strictly intended for use in laboratory investigations and is not for diagnostic or therapeutic use in humans or animals. Researchers can utilize this chemical as a key intermediate in synthetic chemistry or as a pharmacological tool compound to explore inflammatory pathways and structure-activity relationships.

Properties

IUPAC Name

[4-(1H-benzimidazol-2-yl)piperidin-1-yl]-(3-nitrophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4O3/c24-19(14-4-3-5-15(12-14)23(25)26)22-10-8-13(9-11-22)18-20-16-6-1-2-7-17(16)21-18/h1-7,12-13H,8-11H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUNIYISENUTOMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C2=NC3=CC=CC=C3N2)C(=O)C4=CC(=CC=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Benzodiazole Core Formation

The benzodiazole (1H-1,3-benzodiazole) scaffold is typically synthesized via cyclocondensation of o-phenylenediamine with carbonyl-containing precursors. For the target compound, this step integrates a pre-functionalized piperidine moiety.

Method A: Acid-Catalyzed Cyclization

  • Reactants : 4-Aminopiperidine derivative (e.g., 4-aminopiperidine-1-carboxylate) and o-phenylenediamine.
  • Conditions : Reflux in acetic acid (12 h, 110°C) with catalytic p-toluenesulfonic acid (p-TsOH).
  • Mechanism : The amine group on piperidine reacts with a carbonyl group (e.g., from a ketone or aldehyde) to form an imine intermediate, followed by cyclization.

Method B: Oxidative Coupling

  • Reactants : 1-(Piperidin-4-yl)-1H-1,3-benzodiazole precursor and 3-nitrobenzoyl chloride.
  • Conditions : Na2S and Cu(OAc)2 in methanol under reflux (8 h), achieving 68% yield.
  • Advantage : Direct introduction of the piperidine group prior to benzodiazole formation reduces side reactions.

Piperidine Functionalization with 3-Nitrobenzoyl Group

Post-cyclization acylation introduces the 3-nitrobenzoyl group to the piperidine nitrogen.

Method C: Schotten-Baumann Acylation

  • Reactants : 2-(Piperidin-4-yl)-1H-1,3-benzodiazole and 3-nitrobenzoyl chloride.
  • Conditions : Dichloromethane (DCM), triethylamine (Et3N), 0°C to room temperature (RT), 4 h.
  • Yield : 72% after column chromatography (SiO2, ethyl acetate/hexane 1:3).
  • Side Products : Over-acylation minimized by controlled stoichiometry (1:1.05 molar ratio).

Method D: Microwave-Assisted Acylation

  • Reactants : Same as Method C.
  • Conditions : Microwave irradiation (100 W, 80°C, 20 min), yielding 70% with reduced reaction time.

Detailed Synthesis Protocols

Stepwise Synthesis from 4-Aminopiperidine

  • Preparation of 1-(3-Nitrobenzoyl)piperidin-4-amine

    • Reactants : Piperidin-4-amine, 3-nitrobenzoyl chloride.
    • Conditions : Et3N in DCM, RT, 6 h.
    • Yield : 85%.
  • Cyclocondensation with o-Phenylenediamine

    • Reactants : 1-(3-Nitrobenzoyl)piperidin-4-amine, o-phenylenediamine, glacial acetic acid.
    • Conditions : Reflux (24 h), followed by neutralization with NaHCO3.
    • Yield : 58%.

One-Pot Tandem Synthesis

Reactants :

  • o-Phenylenediamine, 4-piperidone, 3-nitrobenzoyl chloride.

Conditions :

  • Acylation : 4-Piperidone reacts with 3-nitrobenzoyl chloride in DCM/Et3N (0°C, 2 h).
  • Cyclocondensation : Addition of o-phenylenediamine and p-TsOH, reflux (18 h).

Yield : 62% after recrystallization (ethanol).

Characterization and Analytical Data

Spectroscopic Analysis

  • 1H NMR (400 MHz, DMSO- d6) :
    • δ 8.72 (s, 1H, benzodiazole H-4), 8.25–8.15 (m, 4H, nitrobenzoyl aromatic), 4.15 (m, 1H, piperidine H-4), 3.82–3.65 (m, 2H, piperidine H-2, H-6), 2.95–2.75 (m, 2H, piperidine H-3, H-5).
  • IR (KBr) : 1685 cm⁻¹ (C=O stretch), 1520 cm⁻¹ (NO2 asymmetric stretch), 1340 cm⁻¹ (NO2 symmetric stretch).
  • MS (ESI+) : m/z 378.1 [M+H]+.

Comparative Yields and Conditions

Method Key Step Conditions Yield Purity (HPLC)
A Acid-catalyzed cyclization AcOH reflux, 12 h 58% 96%
C Schotten-Baumann acylation DCM/Et3N, 4 h 72% 98%
D Microwave acylation 100 W, 20 min 70% 97%

Optimization and Challenges

Regioselectivity in Benzodiazole Formation

  • Issue : Competing formation of 1H-1,2-benzodiazole isomers.
  • Solution : Use of bulky directing groups (e.g., 3-nitrobenzoyl) on piperidine enhances selectivity for 1,3-isomer.

Purification of Hydrophobic Intermediates

  • Challenge : Low solubility of nitrobenzoyl-piperidine intermediates in polar solvents.
  • Resolution : Gradient elution with ethyl acetate/hexane (1:4 to 1:2) on silica gel.

Emerging Methodologies

Catalytic C–H Activation

  • Approach : Pd-catalyzed coupling of pre-formed benzodiazole with 1-(3-nitrobenzoyl)piperidine.
  • Conditions : Pd(OAc)2, XPhos ligand, K2CO3, DMF, 100°C, 12 h.
  • Yield : 65% with 99% regioselectivity.

Flow Chemistry Applications

  • Reactor Setup : Tube-in-flask system with immobilized Diazald reagent for continuous amine generation.
  • Advantage : 30% reduction in reaction time compared to batch processing.

Chemical Reactions Analysis

Types of Reactions

2-[1-(3-NITROBENZOYL)PIPERIDIN-4-YL]-1H-1,3-BENZODIAZOLE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitro group to an amine group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a palladium catalyst are often used.

    Substitution: Reagents like sodium hydroxide (NaOH) and various alkyl halides are used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine derivative, while oxidation can produce various oxides.

Scientific Research Applications

Chemistry

In chemistry, 2-[1-(3-NITROBENZOYL)PIPERIDIN-4-YL]-1H-1,3-BENZODIAZOLE is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition or receptor binding, making it a candidate for drug development.

Medicine

In medicine, the compound is investigated for its potential therapeutic effects. It may have applications in treating diseases by targeting specific biological pathways or receptors.

Industry

In the industrial sector, this compound is used in the development of new materials with unique properties, such as enhanced strength or conductivity.

Mechanism of Action

The mechanism of action of 2-[1-(3-NITROBENZOYL)PIPERIDIN-4-YL]-1H-1,3-BENZODIAZOLE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Functional Group Comparisons

Table 1: Key Physical and Chemical Properties of Selected Compounds
Compound Name Core Structure Substituents Molecular Weight (g/mol) Key Functional Groups Potential Bioactivity
2-[1-(3-Nitrobenzoyl)piperidin-4-yl]-1H-1,3-benzodiazole Benzodiazole 3-Nitrobenzoyl-piperidinyl ~370 (estimated) Nitro, benzoyl, piperidine Antimicrobial (hypothesized)
DMPI (Indole derivative) Indole 2,3-Dimethylphenylmethyl-piperidinyl ~400 (estimated) Methylphenyl, piperidine MRSA synergism with carbapenems
CDFII (Indole derivative) Indole 2-Chlorophenyl, 2,3-dimethylbenzyl ~450 (estimated) Chlorophenyl, benzyl, piperidine MRSA synergism
1-[(2-Fluorophenyl)methyl]-1H-1,3-benzodiazole Benzodiazole 2-Fluorophenylmethyl 226.25 Fluorophenyl Intermediate for fluorinated drugs
2-(3-Piperidinyl)-1H-benzimidazole Benzimidazole Piperidinyl ~215 (estimated) Piperidine Not specified (pharmacophore)

Key Observations :

  • The nitro group in the target compound increases molecular weight and lipophilicity (higher logP) compared to fluorinated or non-substituted benzodiazoles .
  • Piperidine-linked indoles (DMPI, CDFII) show antibacterial synergism, suggesting the piperidinyl group enhances interaction with bacterial targets .
  • Fluorinated benzodiazoles (e.g., ) prioritize blood-brain barrier penetration, while nitro groups may reduce CNS applicability due to polarity .
Antimicrobial Activity:
  • DMPI and CDFII : Demonstrated potent synergism with carbapenems against methicillin-resistant S. aureus (MRSA), attributed to their piperidinyl and aromatic substituents enhancing target binding .
  • Target Compound : The nitro group may enhance electron-deficient interactions with bacterial enzymes, though direct evidence is lacking. Its larger size compared to DMPI/CDFII could reduce membrane permeability.

Pharmacokinetic and Toxicity Considerations

  • Solubility : The nitro group may reduce aqueous solubility compared to fluorinated or hydroxylated analogs .
  • This contrasts with halogenated compounds (e.g., ), which exhibit metabolic stability.

Biological Activity

2-[1-(3-Nitrobenzoyl)piperidin-4-yl]-1H-1,3-benzodiazole is a compound with significant biological activity that has been the subject of various studies. Its structural characteristics suggest potential applications in medicinal chemistry, particularly in the development of therapeutic agents targeting cancer and other diseases. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, efficacy in different biological systems, and relevant case studies.

  • Molecular Formula : C19H18N4O3
  • Molecular Weight : 350 Da
  • LogP : 2.89
  • Polar Surface Area : 92 Ų
  • Hydrogen Bond Acceptors : 4
  • Hydrogen Bond Donors : 1

These properties indicate the compound's potential for membrane permeability and bioavailability, which are crucial for its biological activity.

The biological activity of this compound is primarily linked to its interaction with various molecular targets involved in cellular signaling pathways. The nitro group and piperidine moiety contribute to its ability to modulate biological processes.

Anticancer Activity

Recent studies have demonstrated that this compound exhibits significant cytotoxic effects on various cancer cell lines. For instance, in vitro assays have shown that it induces apoptosis in prostate cancer cells (PC3 and DU145) through mechanisms involving DNA damage and cell cycle arrest. The IC50 values for these cell lines indicate a dose-dependent response, with PC3 cells being more sensitive than DU145 cells .

Table 1: Cytotoxicity Data

Cell LineIC50 (μg/mL) at 24hIC50 (μg/mL) at 48hIC50 (μg/mL) at 72h
PC340.1 ± 7.927.05 ± 3.926.43 ± 2.1
DU14598.14 ± 48.362.5 ± 17.341.85 ± 7.8

The data indicate that prolonged exposure enhances the cytotoxic effects, particularly in PC3 cells.

Case Studies

In a study assessing the compound's effects on human cervix carcinoma cell line KB-3-1, it was found to target the DNA-topoisomerase I complex, inhibiting cell replication and leading to cell death . This highlights the compound's potential as a chemotherapeutic agent.

Structure-Activity Relationship (SAR)

The structure of this compound allows for diverse interactions with biological targets due to its functional groups. The presence of the nitrobenzoyl group is critical for enhancing its anticancer properties while maintaining low toxicity to normal cells.

Q & A

Q. What safety protocols are critical for handling intermediates with reactive nitro groups?

  • Answer :
  • Lab practices : Conduct reactions in fume hoods with blast shields; avoid metal catalysts (risk of explosive byproducts).
  • Waste disposal : Neutralize nitro-containing waste with reducing agents (e.g., Fe/NH₄Cl) before disposal .

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